2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Preparation Methods
The synthesis of WAY-300716 involves the reaction of 4-chlorobenzoyl chloride with 3,4-dihydroisoquinoline under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
WAY-300716 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
WAY-300716 is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a useful chemical reagent for studying various biochemical pathways and reactions. In medicinal chemistry, it is used to investigate the interactions of isoquinoline derivatives with biological targets. Additionally, it is employed in the synthesis of more complex molecules for pharmaceutical research .
Mechanism of Action
The mechanism of action of WAY-300716 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
WAY-300716 is similar to other isoquinoline derivatives, such as WAY-100635 and WAY-200070. it is unique in its specific structure and the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other isoquinoline derivatives may not be suitable .
Properties
Molecular Formula |
C16H14ClNO |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
(4-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C16H14ClNO/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11H2 |
InChI Key |
AFLIBHSYRRBBBP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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